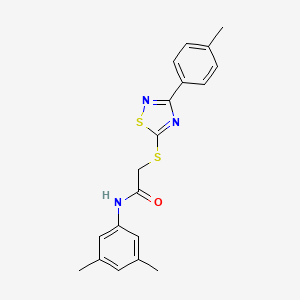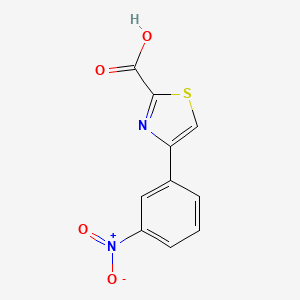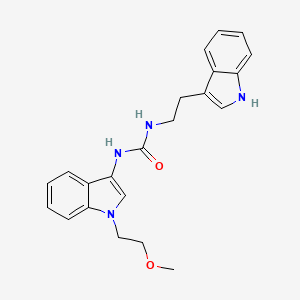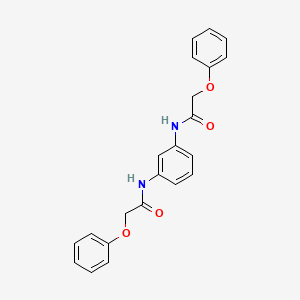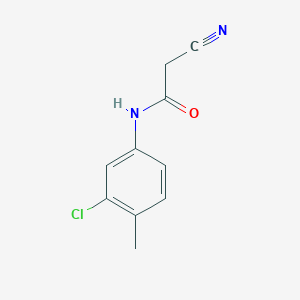
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, also known as CMPCA, is an organic compound that is widely used in scientific research due to its unique properties. This compound has a range of applications, from being used as a reagent in chemical synthesis to being studied as a potential drug candidate in drug discovery. It is a valuable tool for researchers due to its ability to interact with various biological systems. In
Applications De Recherche Scientifique
1. Structural Chemistry
- Method : A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .
- Results : This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
2. Plant Pathology
- Application : The compound is used as a systemic acquired resistance (SAR) inducer against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .
- Method : A single foliar application of the compound at ≥10 ppm, 48 h before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with 10^5/ml conidial suspension of S. citrulli .
- Results : The study suggests direct antifungal activity of the compound, indicating a new mode of action against GSB disease of watermelon .
3. Weed Control
- Method : The herbicide was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species .
- Results : Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate .
4. Selectivity and Mode of Action
- Application : The compound is used as a highly selective herbicide when applied post-emergence on tomatoes .
- Method : The herbicide was applied to the foliage of tomato plants .
- Results : Broadleaf weeds are generally controlled at rates which result in no injury to transplanted tomatoes, but grasses appear to be more resistant . The phytotoxic action of this chemical can be described as a delayed contact .
5. Structural Investigation
- Application : The compound is used in the synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide .
- Method : A new synthesis was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .
- Results : This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
6. Heterocyclic Chemistry
- Application : The compound is used in the study of organic compounds containing at least one heterocyclic ring .
- Method : The compound was synthesized and characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .
- Results : The compound exhibits excellent chemical versatility, in addition to its relative chemical simplicity and accessibility, making it an attractive source of bioactive compounds .
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKZCLPLQHRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-cyanoacetamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-1-(4-hydroxy-3,5-dimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2592781.png)
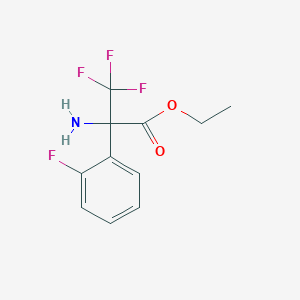
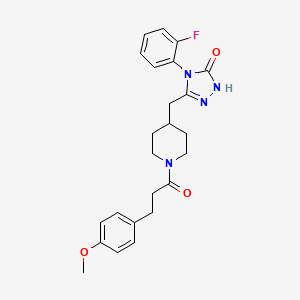
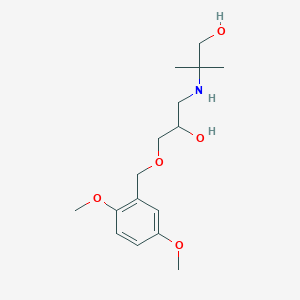
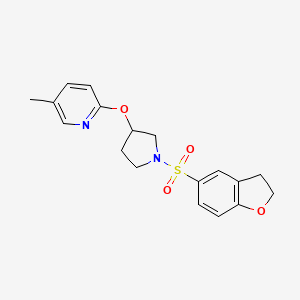
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)
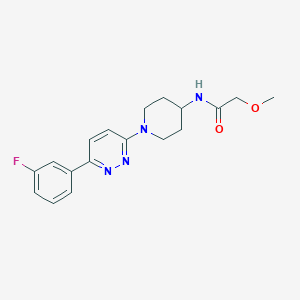
![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)
![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)
